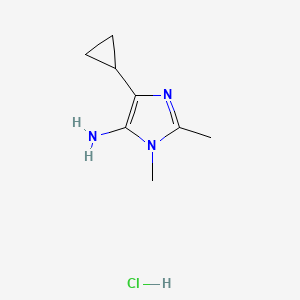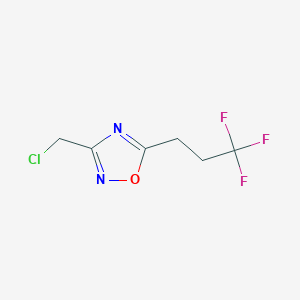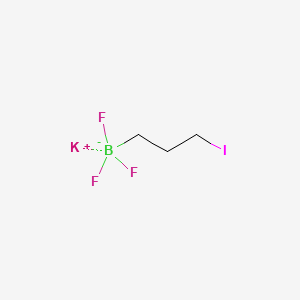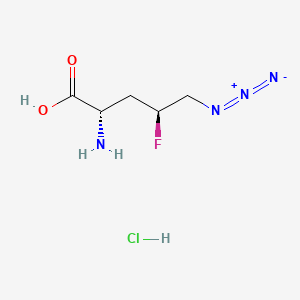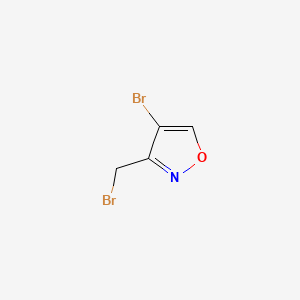
4-Bromo-3-(bromomethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(bromomethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two bromine atoms, one attached to the oxazole ring and the other to a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1,2-oxazole typically involves the bromination of 3-(bromomethyl)-1,2-oxazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced into the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted oxazoles, oxidized oxazole derivatives, and dehalogenated oxazoles.
Scientific Research Applications
4-Bromo-3-(bromomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with molecular targets through its bromine atoms. The electrophilic nature of the bromine atoms allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(bromomethyl)-1,2-oxazole: Similar structure but with different positions of bromine atoms.
4-Bromo-3-methyl-1,2-oxazole: Lacks one bromine atom compared to 4-Bromo-3-(bromomethyl)-1,2-oxazole.
3-(Bromomethyl)-1,2-oxazole: Contains only one bromine atom attached to the methyl group.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H3Br2NO |
|---|---|
Molecular Weight |
240.88 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Br2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2 |
InChI Key |
HQEYBYLNMCWSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


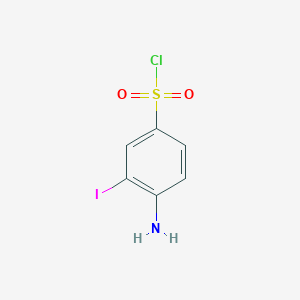
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
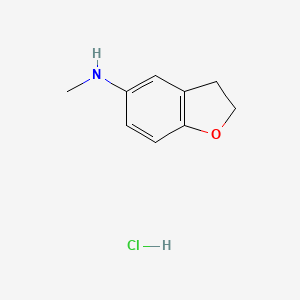

![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
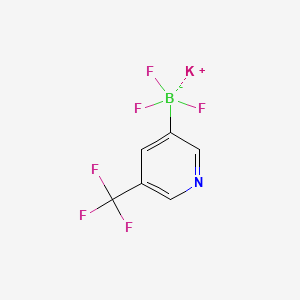
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
